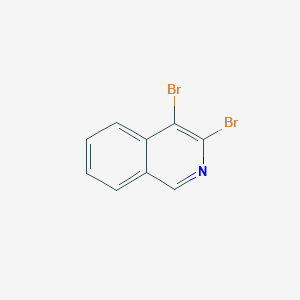

3,4-Dibromoisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYCAHPFXWCHRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20309880 | |

| Record name | 3,4-dibromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36963-44-7 | |

| Record name | 36963-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-dibromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dibromoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromoisoquinoline, a halogenated derivative of the isoquinoline scaffold, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and organic synthesis. The isoquinoline core is a prevalent structural motif in a vast array of natural products and pharmacologically active molecules, bestowing upon its derivatives a diverse range of biological activities. The strategic placement of bromine atoms at the 3 and 4 positions of the isoquinoline ring offers unique opportunities for further functionalization through various cross-coupling reactions, making it a versatile building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential applications in drug discovery and development, with a focus on its putative interactions with key cellular signaling pathways.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development. The key identifying and physical data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 36963-44-7 | |

| Molecular Formula | C₉H₅Br₂N | |

| Molecular Weight | 286.95 g/mol | |

| Appearance | Solid | |

| Boiling Point | 360 °C at 760 mmHg | |

| Flash Point | 171.5 °C | |

| Density | 1.923 g/cm³ | |

| Refractive Index | 1.698 |

Synthesis of this compound: Experimental Protocols

General Synthetic Approach via Bischler-Napieralski Reaction and Bromination

The Bischler-Napieralski reaction involves the cyclodehydration of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to yield a 3,4-dihydroisoquinoline. This intermediate can then be subjected to bromination.

A proposed synthetic workflow is outlined below:

physical and chemical characteristics of 3,4-Dibromoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of 3,4-Dibromoisoquinoline, a halogenated heterocyclic compound. Given the limited availability of direct experimental data for this specific molecule, this guide consolidates known information and presents predicted properties based on data from closely related analogs. Detailed experimental protocols for its synthesis, purification, and characterization are also provided, adapted from established methods for similar compounds.

Core Physical and Chemical Properties

While specific experimental values for this compound are not widely reported, the following table summarizes its fundamental molecular properties and predicted physical characteristics based on data for analogous brominated isoquinolines.

| Property | Value | Source/Basis |

| CAS Number | 36963-44-7 | ChemScene |

| Molecular Formula | C₉H₅Br₂N | ChemScene |

| Molecular Weight | 286.95 g/mol | ChemScene[1][2] |

| Appearance | Predicted: White to light brown solid | Analogy with other solid bromoisoquinolines |

| Melting Point | Predicted: 60-70 °C | Based on the melting point of 3-Bromoisoquinoline (63-64 °C) |

| Boiling Point | Predicted: > 300 °C | Based on the predicted boiling point of 3-Bromoisoquinoline (316.3±15.0 °C) |

| Solubility | Predicted: Soluble in polar aprotic solvents (e.g., Dichloromethane, Chloroform, THF), moderately soluble in polar protic solvents (e.g., Methanol, Ethanol), and poorly soluble in nonpolar solvents (e.g., Hexane) and water. | Based on the general solubility of similar heterocyclic compounds. |

| Purity (typical) | ≥97% | Commercial supplier data |

Spectroscopic Data (Predicted)

Direct spectroscopic data for this compound is scarce. The following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of spectral data from various substituted isoquinolines and general principles of NMR spectroscopy.

Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | 8.5 - 8.7 | s |

| H-5 | 7.8 - 8.0 | d |

| H-6 | 7.5 - 7.7 | t |

| H-7 | 7.6 - 7.8 | t |

| H-8 | 8.0 - 8.2 | d |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 150 - 155 |

| C-3 | 120 - 125 |

| C-4 | 130 - 135 |

| C-4a | 135 - 140 |

| C-5 | 125 - 130 |

| C-6 | 128 - 132 |

| C-7 | 127 - 131 |

| C-8 | 130 - 135 |

| C-8a | 145 - 150 |

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis and purification of this compound, based on established methodologies for similar compounds.

Synthesis of this compound (Generalized Protocol)

A potential synthetic route to this compound could involve the direct bromination of isoquinoline or a dihydroisoquinoline precursor. The following protocol is adapted from procedures for the halogenation of isoquinolines.[3]

Materials:

-

Isoquinoline

-

N-Bromosuccinimide (NBS)

-

Sulfuric Acid (concentrated)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve isoquinoline in concentrated sulfuric acid at 0 °C.

-

Slowly add N-Bromosuccinimide (2.2 equivalents) in portions, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification of this compound (Generalized Protocol)

The crude this compound can be purified by column chromatography followed by recrystallization.

Column Chromatography:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried silica with the adsorbed product onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization:

-

Dissolve the purified product from column chromatography in a minimal amount of a hot solvent mixture (e.g., ethanol/water or ethyl acetate/hexane).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Chemical Reactivity

The reactivity of this compound is dictated by the electron-deficient nature of the pyridine ring and the presence of two bromine atoms, which can participate in various cross-coupling reactions.

-

Nucleophilic Aromatic Substitution: The pyridine ring of isoquinoline is susceptible to nucleophilic attack, particularly at positions 1 and 3.[4] The presence of bromine at these positions could facilitate substitution reactions with various nucleophiles.

-

Electrophilic Aromatic Substitution: Electrophilic substitution on the isoquinoline ring typically occurs on the benzene ring at positions 5 and 8.[4]

-

Cross-Coupling Reactions: The bromine atoms at positions 3 and 4 serve as excellent handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings. These reactions allow for the introduction of a wide range of substituents, making this compound a versatile building block in organic synthesis.

Visualizations

Caption: Generalized experimental workflow for the synthesis and purification of this compound.

Caption: Summary of the potential chemical reactivity of this compound.

References

3,4-Dibromoisoquinoline molecular structure and weight

This guide provides a detailed overview of the molecular structure and properties of 3,4-Dibromoisoquinoline, a halogenated aromatic heterocyclic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Properties

This compound is a derivative of isoquinoline, which is a structural isomer of quinoline. The presence of two bromine atoms on the isoquinoline core significantly influences its chemical reactivity and potential applications.

Molecular Structure and Identification

The fundamental structure of this compound consists of a fused benzene and pyridine ring, forming the isoquinoline scaffold. The bromine atoms are substituted at the 3rd and 4th positions of the isoquinoline ring system.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 36963-44-7[1]

-

Molecular Formula: C9H5Br2N[1]

-

Canonical SMILES: BrC1=NC=C2C=CC=CC2=C1Br[1]

-

InChI: InChI=1S/C9H5Br2N/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H[1]

-

InChI Key: QEYCAHPFXWCHRT-UHFFFAOYSA-N[1]

Quantitative Molecular Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 286.95 g/mol | [2] |

| Exact Mass | 286.87682 Da | |

| Monoisotopic Mass | 284.87887 Da | [3] |

Molecular Visualization

The two-dimensional chemical structure of this compound is depicted below. This visualization clarifies the arrangement of atoms and the positions of the bromine substituents.

References

An In-depth Technical Guide to the Fundamental Synthesis Pathways for 3,4-Dibromoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core synthetic pathways for the preparation of 3,4-dibromoisoquinoline, a valuable building block in medicinal chemistry and materials science. Due to the regioselectivity of electrophilic substitution on the isoquinoline nucleus, which favors positions 5 and 8, direct bromination is not a viable route to this compound. Therefore, multi-step strategies are required, primarily revolving around the sequential introduction of bromine atoms onto a pre-functionalized isoquinoline core. This document outlines two primary, plausible synthetic routes, complete with detailed experimental protocols and comparative data.

Pathway 1: Synthesis via 4-Hydroxyisoquinoline Intermediate

This pathway leverages the directing effect of a hydroxyl group at the 4-position to facilitate bromination at the 3-position, followed by the conversion of the hydroxyl group to a bromide.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxyisoquinoline

4-Hydroxyisoquinoline can be synthesized through various reported methods. One common approach involves the dehydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline.

-

Materials: 4-Keto-1,2,3,4-tetrahydroquinoline, Palladium black, Hydrogen acceptor (e.g., maleic acid), Water.

-

Procedure: A mixture of 4-keto-1,2,3,4-tetrahydroquinoline, a catalytic amount of palladium black, and a hydrogen acceptor such as maleic acid in water is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the 4-hydroxyisoquinoline is isolated by adjusting the pH of the filtrate to precipitate the product or by extraction with an organic solvent.

Step 2: Synthesis of 3-Bromo-4-hydroxyisoquinoline

The hydroxyl group at the 4-position activates the C-3 position for electrophilic substitution.

-

Materials: 4-Hydroxyisoquinoline, N-Bromosuccinimide (NBS), Acetonitrile.

-

Procedure: To a solution of 4-hydroxyisoquinoline in acetonitrile, N-bromosuccinimide (1.0-1.2 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 3-bromo-4-hydroxyisoquinoline.

Step 3: Synthesis of this compound

The final step involves the conversion of the hydroxyl group to a bromine atom.

-

Materials: 3-Bromo-4-hydroxyisoquinoline, Phosphorus oxybromide (POBr₃) or Phosphorus tribromide (PBr₃), Toluene (or another high-boiling solvent).

-

Procedure: A mixture of 3-bromo-4-hydroxyisoquinoline and an excess of phosphorus oxybromide in a high-boiling solvent like toluene is heated at reflux.[1] The reaction is monitored by TLC. After completion, the reaction mixture is cooled and carefully poured onto ice. The mixture is then neutralized with a base (e.g., sodium carbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by column chromatography to yield this compound.[1]

Pathway 2: Synthesis via 4-Aminoisoquinoline Intermediate

This alternative pathway utilizes a Sandmeyer reaction to introduce a bromine atom at the 4-position, preceded by the bromination of a 4-aminoisoquinoline derivative at the 3-position.

Experimental Protocols

Step 1: Synthesis of 4-Aminoisoquinoline

4-Aminoisoquinoline is readily prepared from 4-bromoisoquinoline.[2]

-

Materials: 4-Bromoisoquinoline, Concentrated Ammonium Hydroxide, Copper(II) Sulfate pentahydrate.

-

Procedure: A mixture of 4-bromoisoquinoline, concentrated ammonium hydroxide, and a catalytic amount of copper(II) sulfate pentahydrate is heated in a sealed vessel (e.g., an autoclave) at 165-170 °C for 16 hours.[2] After cooling, the reaction mixture is made alkaline and extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield 4-aminoisoquinoline, which can be purified by recrystallization.[2]

Step 2: Synthesis of 3-Bromo-4-aminoisoquinoline

The amino group at the 4-position directs bromination to the adjacent 3-position. To control the reaction, protection of the amino group may be necessary.

-

Materials: 4-Aminoisoquinoline, Acetic Anhydride (for protection), N-Bromosuccinimide (NBS), Acetonitrile.

-

Procedure (with protection):

-

Protection: 4-Aminoisoquinoline is treated with acetic anhydride in a suitable solvent to form N-(isoquinolin-4-yl)acetamide.

-

Bromination: The protected amine is then dissolved in acetonitrile, and N-bromosuccinimide (1.0-1.2 equivalents) is added. The reaction is stirred at room temperature until completion.

-

Deprotection: The resulting N-(3-bromo-isoquinolin-4-yl)acetamide is hydrolyzed under acidic or basic conditions to yield 3-bromo-4-aminoisoquinoline. The product is then isolated and purified.

-

Step 3: Synthesis of this compound (Sandmeyer Reaction)

The final step involves the conversion of the amino group of 3-bromo-4-aminoisoquinoline to a bromine atom via a Sandmeyer reaction.[3][4]

-

Materials: 3-Bromo-4-aminoisoquinoline, Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr).

-

Procedure:

-

Diazotization: 3-Bromo-4-aminoisoquinoline is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Sandmeyer Reaction: The cold diazonium salt solution is added to a solution of copper(I) bromide in hydrobromic acid. The mixture is then warmed to room temperature and may require heating to drive the reaction to completion. Nitrogen gas will be evolved.

-

Work-up: After the reaction is complete, the mixture is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude this compound is purified by column chromatography or recrystallization.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the key transformations described in the synthetic pathways. Please note that yields can vary depending on the specific reaction conditions and scale.

| Reaction Step | Starting Material | Reagents | Product | Typical Yield (%) | Reference |

| Pathway 1 | |||||

| Ammonolysis of 4-Bromoisoquinoline | 4-Bromoisoquinoline | conc. NH₄OH, CuSO₄·5H₂O | 4-Aminoisoquinoline | 70 | [2] |

| Pathway 2 | |||||

| Bromination of 8-isoquinoline methyl formate | 8-isoquinoline methyl formate | N-Bromosuccinimide, Acetic Acid | 4-bromoisoqunoline-8-methyl formate | High | [5] |

| Sandmeyer Bromination (General) | Aryl Diazonium Salt | CuBr, HBr | Aryl Bromide | Varies | [3][4] |

Conclusion

The synthesis of this compound requires a strategic, multi-step approach due to the inherent regioselectivity of the isoquinoline ring system. The two primary pathways presented in this guide, proceeding through either a 4-hydroxyisoquinoline or a 4-aminoisoquinoline intermediate, offer reliable and adaptable methods for obtaining this valuable compound. The choice of pathway may depend on the availability of starting materials and the specific requirements of the research or development project. The detailed protocols and comparative data provided herein are intended to serve as a comprehensive resource for chemists engaged in the synthesis of complex heterocyclic molecules.

References

- 1. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]

- 2. prepchem.com [prepchem.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Key Reactions of the 3,4-Dibromoisoquinoline Scaffold

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dibromoisoquinoline scaffold is a versatile building block in medicinal chemistry and materials science. The presence of two bromine atoms at the C3 and C4 positions offers a unique opportunity for selective functionalization through a variety of cross-coupling and substitution reactions. This guide provides a comprehensive overview of the key reactions of this scaffold, including detailed experimental protocols, quantitative data, and visual representations of reaction pathways to aid researchers in the strategic design and synthesis of novel isoquinoline derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the this compound core, the differential reactivity of the C3 and C4 positions allows for regioselective and sequential functionalization.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds by coupling an organoboron compound with a halide. In the case of this compound, the reaction can be controlled to achieve either mono- or di-substitution.

Regioselectivity: The C4 position of the this compound scaffold is generally more reactive towards Suzuki-Miyaura coupling than the C3 position. This preferential reactivity is attributed to the electronic and steric environment of the C-Br bonds. By carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid, the catalyst system, and the reaction time, selective mono-arylation at the C4 position can be achieved.

Quantitative Data Summary: Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 4-Phenyl-3-bromoisoquinoline | 75 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | dppf | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 4-(4-Methoxyphenyl)-3-bromoisoquinoline | 82 |

| 3 | Thiophene-3-boronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 16 | 4-(Thiophen-3-yl)-3-bromoisoquinoline | 68 |

| 4 | Phenylboronic acid (2.5 eq.) | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 24 | 3,4-Diphenylisoquinoline | 85 |

Experimental Protocol: Synthesis of 4-Phenyl-3-bromoisoquinoline

-

Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 0.05 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Logical Relationship: Suzuki-Miyaura Reaction Pathway

Sequential Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst.[1] This reaction is highly valuable for introducing alkynyl moieties onto the isoquinoline core.

Regioselectivity: Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction generally proceeds with higher selectivity at the C4 position of this compound under controlled conditions.

Quantitative Data Summary: Sonogashira Coupling of this compound

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 4-(Phenylethynyl)-3-bromoisoquinoline | 88 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 70 | 8 | 4-((Trimethylsilyl)ethynyl)-3-bromoisoquinoline | 92 |

| 3 | 1-Hexyne | Pd(dppf)Cl₂ | CuI | Piperidine | DMF | 80 | 10 | 4-(Hex-1-yn-1-yl)-3-bromoisoquinoline | 78 |

| 4 | Phenylacetylene (2.5 eq.) | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 80 | 24 | 3,4-Bis(phenylethynyl)isoquinoline | 75 |

Experimental Protocol: Synthesis of 4-(Phenylethynyl)-3-bromoisoquinoline

-

Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) under an argon atmosphere, add phenylacetylene (1.1 mmol, 1.1 equiv), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.03 mmol, 0.03 equiv), copper(I) iodide (CuI, 0.06 mmol, 0.06 equiv), and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv).

-

Reaction: Stir the reaction mixture at 60 °C for 6 hours.

-

Work-up: After cooling, filter the mixture through a pad of Celite and wash with ethyl acetate. The filtrate is washed with saturated aqueous NH₄Cl solution and brine, then dried over anhydrous MgSO₄.

-

Purification: After filtration and concentration, the crude product is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired product.

Experimental Workflow: Sonogashira Coupling

A generalized workflow for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide.[2][3] This reaction allows for the introduction of a wide range of primary and secondary amines onto the isoquinoline scaffold.[4][5]

Regioselectivity: The regioselectivity of the Buchwald-Hartwig amination on this compound can be influenced by the choice of ligand and reaction conditions, but generally favors substitution at the C4 position.

Quantitative Data Summary: Buchwald-Hartwig Amination of this compound

| Entry | Amine | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 12 | 4-(Morpholin-4-yl)-3-bromoisoquinoline | 85 |

| 2 | Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | N-Phenyl-3-bromo-isoquinolin-4-amine | 78 |

| 3 | Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | t-BuOH | 90 | 24 | N-Benzyl-3-bromo-isoquinolin-4-amine | 72 |

| 4 | Morpholine (2.5 eq.) | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 110 | 36 | 3,4-Di(morpholin-4-yl)isoquinoline | 65 |

Experimental Protocol: Synthesis of 4-(Morpholin-4-yl)-3-bromoisoquinoline

-

Reaction Setup: An oven-dried Schlenk tube is charged with this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), BINAP (0.04 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol).

-

Inert Atmosphere: The tube is evacuated and backfilled with argon three times.

-

Reagent Addition: Anhydrous toluene (5 mL) and morpholine (1.2 mmol) are added via syringe.

-

Reaction: The reaction mixture is heated in an oil bath at 100 °C for 12 hours.

-

Work-up: After cooling, the mixture is diluted with ethyl acetate and filtered through a plug of silica gel. The filtrate is concentrated under reduced pressure.

-

Purification: The residue is purified by flash chromatography (silica gel, gradient of ethyl acetate in hexanes) to give the title compound.

Signaling Pathway: Buchwald-Hartwig Catalytic Cycle

A simplified catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another important transformation for the functionalization of aryl halides. In this reaction, a nucleophile displaces a halide on an aromatic ring that is activated by electron-withdrawing groups. While the isoquinoline ring itself provides some activation, the reaction often requires elevated temperatures.

Reactivity: The C4 position is generally more susceptible to nucleophilic attack than the C3 position due to the electronic influence of the nitrogen atom in the isoquinoline ring system.

Quantitative Data Summary: Nucleophilic Aromatic Substitution of this compound

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Sodium methoxide | - | Methanol | 120 | 24 | 4-Methoxy-3-bromoisoquinoline | 65 | | 2 | Sodium thiophenoxide | - | DMF | 100 | 12 | 4-(Phenylthio)-3-bromoisoquinoline | 72 | | 3 | Piperidine | K₂CO₃ | NMP | 150 | 36 | 4-(Piperidin-1-yl)-3-bromoisoquinoline | 55 |

Experimental Protocol: Synthesis of 4-Methoxy-3-bromoisoquinoline

-

Reaction Setup: A solution of this compound (1.0 mmol) in dry methanol (10 mL) is placed in a sealed tube. Sodium methoxide (1.5 mmol) is added.

-

Reaction: The tube is sealed and heated to 120 °C for 24 hours.

-

Work-up: After cooling, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over Na₂SO₄.

-

Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the 4-methoxy-3-bromoisoquinoline.

Logical Relationship: SNAr Reaction Pathway

The addition-elimination mechanism of SNAr at the C4 position.

Conclusion

The this compound scaffold offers a rich platform for the synthesis of a diverse array of functionalized molecules. Through the judicious application of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, researchers can selectively modify the C3 and C4 positions. The regioselectivity observed in these reactions, generally favoring initial functionalization at the C4 position, provides a strategic handle for the sequential introduction of different substituents. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel isoquinoline-based compounds for applications in drug discovery and materials science. Further exploration of catalyst systems and reaction conditions will undoubtedly continue to expand the synthetic utility of this versatile scaffold.

References

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 3,4-Dibromoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromoisoquinoline is a halogenated derivative of the isoquinoline scaffold, a prominent heterocyclic motif in medicinal chemistry and materials science. The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical properties. This technical guide outlines the expected spectroscopic data for this compound and provides the foundational knowledge for its interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the five aromatic protons. The chemical shifts are predicted based on the deshielding effects of the bromine atoms and the nitrogen atom in the isoquinoline ring system.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | ~9.0 - 9.2 | s | - |

| H-5 | ~8.0 - 8.2 | d | 7.5 - 8.5 |

| H-6 | ~7.6 - 7.8 | t | 7.0 - 8.0 |

| H-7 | ~7.8 - 8.0 | t | 7.0 - 8.0 |

| H-8 | ~8.1 - 8.3 | d | 7.5 - 8.5 |

s = singlet, d = doublet, t = triplet

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals for the nine carbon atoms in this compound. The chemical shifts are influenced by the electronegativity of the nitrogen and bromine atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~150 - 152 |

| C-3 | ~122 - 124 |

| C-4 | ~125 - 127 |

| C-4a | ~135 - 137 |

| C-5 | ~128 - 130 |

| C-6 | ~127 - 129 |

| C-7 | ~130 - 132 |

| C-8 | ~129 - 131 |

| C-8a | ~138 - 140 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands corresponding to the vibrations of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 1620 - 1580 | Aromatic C=C Stretch | Medium |

| 1570 - 1500 | Aromatic C=C Stretch | Medium |

| 1480 - 1450 | Aromatic C=C Stretch | Medium |

| 1380 - 1350 | C-N Stretch | Medium |

| 800 - 600 | C-Br Stretch | Strong |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |

Predicted Mass Spectrometry Data

The mass spectrum will provide information about the molecular weight and elemental composition. A key feature will be the isotopic pattern due to the presence of two bromine atoms.

| Parameter | Predicted Value |

| Molecular Formula | C₉H₅Br₂N |

| Molecular Weight | 286.95 g/mol |

| [M]⁺ | m/z 285 |

| [M+2]⁺ | m/z 287 |

| [M+4]⁺ | m/z 289 |

| Isotopic Ratio ([M]⁺:[M+2]⁺:[M+4]⁺) | ~1:2:1 |

| Major Fragmentation Pathways | Loss of Br, loss of HBr, fragmentation of the isoquinoline ring |

Spectroscopic Interpretation

¹H NMR Spectrum

The proton at the C-1 position is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom, appearing as a singlet downfield. The protons on the benzene ring (H-5, H-6, H-7, and H-8) will exhibit characteristic splitting patterns (doublets and triplets) due to coupling with their neighbors.

¹³C NMR Spectrum

The carbon atoms attached to the bromine atoms (C-3 and C-4) will have their chemical shifts influenced by the halogen. The carbon adjacent to the nitrogen (C-1) is also expected to be significantly downfield.

Infrared (IR) Spectrum

The IR spectrum will be characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹. Multiple bands in the 1620-1450 cm⁻¹ region will be indicative of the aromatic ring system. A strong absorption in the lower frequency region (800-600 cm⁻¹) will be characteristic of the C-Br stretching vibration.

Mass Spectrum

Due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion in the mass spectrum of a dibrominated compound will appear as a characteristic triplet of peaks ([M]⁺, [M+2]⁺, and [M+4]⁺) with a relative intensity ratio of approximately 1:2:1.[1] This pattern is a definitive indicator of the presence of two bromine atoms in the molecule.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal.[2][3]

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands by their wavenumber, intensity, and shape.[4][5]

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or after dissolving it in a suitable solvent for techniques like Electrospray Ionization (ESI).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or ESI.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Visualizations

Caption: Logical workflow for the spectroscopic analysis of this compound.

Caption: this compound structure with atom numbering for NMR assignments.

References

- 1. youtube.com [youtube.com]

- 2. webassign.net [webassign.net]

- 3. amherst.edu [amherst.edu]

- 4. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

The Isoquinoline Core: A Pharmacological Powerhouse in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in medicinal chemistry, forming the backbone of a vast array of natural products and synthetic compounds with profound pharmacological relevance. From potent alkaloids isolated from plants to rationally designed synthetic molecules, the isoquinoline core has given rise to a multitude of clinically significant drugs and promising therapeutic candidates. This technical guide delves into the diverse pharmacological activities of the isoquinoline nucleus, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to provide a comprehensive resource for researchers in drug discovery and development.

Diverse Pharmacological Activities of the Isoquinoline Core

Derivatives of the isoquinoline core exhibit a remarkably broad spectrum of biological activities, underscoring their versatility as a template for drug design. These activities span multiple therapeutic areas, including oncology, infectious diseases, neurology, and cardiology.

Anticancer Activity: The isoquinoline scaffold is a prominent feature in many anticancer agents.[1] These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1] Natural alkaloids like berberine and sanguinarine, as well as synthetic derivatives, have demonstrated significant cytotoxicity against a range of cancer cell lines.[2][3]

Antimicrobial Activity: Isoquinoline alkaloids have long been recognized for their antimicrobial properties. Compounds such as berberine have shown efficacy against a variety of bacteria and fungi.[3][4] The mechanism of their antimicrobial action often involves interference with microbial cellular processes.

Central Nervous System (CNS) Activity: The structural features of the isoquinoline core allow it to interact with various targets in the central nervous system. This has led to the development of isoquinoline-based drugs with applications as analgesics, anticonvulsants, and agents for neurodegenerative diseases.[5]

Cardiovascular Activity: Certain isoquinoline derivatives, notably papaverine, exhibit significant cardiovascular effects, primarily as vasodilators.[6] Their mechanism of action often involves the inhibition of phosphodiesterases, leading to smooth muscle relaxation.[6]

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for representative isoquinoline derivatives, providing a comparative overview of their potency across different pharmacological targets.

Table 1: Anticancer Activity of Isoquinoline Derivatives

| Compound | Cancer Cell Line | Assay | IC50 | Reference |

| Berberine | HCT116 (Colon) | MTT Assay | 22.2 µM | [7] |

| Berberine | MiaPaCa-2 (Pancreatic) | DNA Synthesis Inhibition | 3 µM | [8] |

| Sanguinarine | DU145 (Prostate) | MTT Assay | ~1 µM | [9] |

| Sanguinarine | LNCaP (Prostate) | MTT Assay | ~1 µM | [9] |

| Quinoline Derivative Q9 | HCT-116 (Colon) | Cytotoxicity Assay | 6.2 µM | [10] |

| Quinoline Derivative Q9 | MDA-MB-468 (Breast) | Cytotoxicity Assay | 2.7 µM | [10] |

| Isoquinolinamine RX-8243 | Various | Cell Growth Inhibition | Not Specified | [2] |

Table 2: Antimicrobial Activity of Isoquinoline Derivatives

| Compound | Microorganism | Assay | MIC/IC50 | Reference |

| Berberine | Bacillus subtilis | MraY Inhibition | IC50: 386 µM | [11] |

| Chelerythrine analog | MRSA | Not Specified | IC50: 1.0 µM | |

| Dihydrochelerythrine | MRSA | Not Specified | MIC: 85.8 - 171.7 µM | [4] |

| Spathullin A | Staphylococcus aureus | Not Specified | MIC: 4 µg/mL (16 µM) | [12] |

| Spathullin B | Staphylococcus aureus | Not Specified | MIC: 1 µg/mL (5 µM) | [12][13] |

| Litsea cubeba Alkaloid 1 | Staphylococcus aureus | Not Specified | MIC: 0.60–0.80 mM | [3] |

| Litsea cubeba Alkaloid 2 | Staphylococcus aureus | Not Specified | MIC: 0.74–1.04 mM | [3] |

Table 3: Enzyme Inhibition by Isoquinoline Derivatives

| Compound | Enzyme | Assay | IC50 | Reference |

| Papaverine | PDE10A | Not Specified | 17 nM | |

| Papaverine | PDE3A | Not Specified | 284 nM | |

| Papaverine | PDE10A | Not Specified | 0.019 µM | [14] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the pharmacological properties of isoquinoline derivatives. Below are protocols for key in vitro assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15][16]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][17] The amount of formazan produced is directly proportional to the number of living cells and can be quantified spectrophotometrically.[15][18]

Protocol:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the test isoquinoline compound in a complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the compound dilutions.

-

Incubate for the desired treatment period (e.g., 16-48 hours).[18]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

For adherent cells, carefully aspirate the medium.

-

Add 150-200 µL of a solubilization solvent (e.g., DMSO or isopropanol) to each well.[17][18]

-

Shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.[18]

-

Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 or 590 nm) using a microplate reader.[15]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to an untreated control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

-

Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase I, an enzyme crucial for DNA replication and transcription.[19][20]

Principle: Topoisomerase I relaxes supercoiled DNA. Inhibitors can stabilize the enzyme-DNA cleavage complex, preventing DNA relegation and leading to an accumulation of cleaved DNA fragments.[19]

Protocol:

-

Reaction Mixture Assembly:

-

In a microcentrifuge tube, combine the following components:

-

Include appropriate controls: a positive control (e.g., camptothecin), a negative control (e.g., etoposide for Topo II inhibition), and a vehicle control (e.g., DMSO).[20]

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

-

-

Gel Electrophoresis:

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light.

-

Supercoiled DNA will migrate faster than relaxed DNA. An effective inhibitor will show a decrease in the relaxed DNA band and potentially an increase in the supercoiled or cleaved DNA forms.

-

Signaling Pathways Modulated by Isoquinoline Derivatives

The pharmacological effects of isoquinoline derivatives are often mediated by their interaction with specific cellular signaling pathways. Understanding these pathways is critical for elucidating their mechanism of action and for the rational design of more potent and selective inhibitors.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[21][22] Its dysregulation is a common feature in many cancers, making it an attractive target for anticancer drug development.[22] Several isoquinoline derivatives, including berberine, have been shown to inhibit this pathway.[23][24]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, cell survival, and proliferation.[25][26] Its constitutive activation is implicated in the pathogenesis of various cancers and inflammatory diseases.[25] Sanguinarine is an example of an isoquinoline alkaloid that can inhibit the NF-κB pathway.[27]

Conclusion

The isoquinoline core represents a highly versatile and pharmacologically significant scaffold that continues to be a rich source of inspiration for the development of new therapeutic agents. Its prevalence in nature and the relative ease of its chemical synthesis provide a robust platform for the generation of diverse chemical libraries. The wide range of biological activities, from anticancer and antimicrobial to CNS and cardiovascular effects, highlights the immense potential of isoquinoline derivatives. A thorough understanding of their mechanisms of action, supported by quantitative bioactivity data and detailed experimental protocols, is essential for advancing these promising compounds from the laboratory to the clinic. The continued exploration of the pharmacological relevance of the isoquinoline core is poised to yield novel and effective treatments for a multitude of human diseases.

References

- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uspharmacist.com [uspharmacist.com]

- 3. Antibacterial, Antifungal and Cytotoxic Isoquinoline Alkaloids from Litsea cubeba - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naturally-Occurring Alkaloids of Plant Origin as Potential Antimicrobials against Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. dovepress.com [dovepress.com]

- 25. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Reactivity of Bromine Substituents on the Isoquinoline Ring: A Technical Guide for Researchers and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. The functionalization of the isoquinoline ring is therefore of paramount importance in drug discovery and development. Bromoisoquinolines are versatile synthetic intermediates, with the bromine atom serving as a convenient handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the reactivity of bromine substituents at various positions on the isoquinoline ring in key cross-coupling reactions.

Introduction: The Significance of Isoquinolines in Drug Discovery

Isoquinoline and its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. Their therapeutic potential is often linked to their ability to interact with various biological targets and modulate key signaling pathways implicated in disease. Notably, isoquinoline-based compounds have been shown to inhibit critical pathways such as the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB signaling cascades, which are frequently dysregulated in cancer and inflammatory diseases.

Signaling Pathways Targeted by Isoquinoline Derivatives

Isoquinoline derivatives exert their biological effects by modulating key cellular signaling pathways. Understanding these interactions is crucial for the rational design of novel therapeutics. Below is a simplified representation of some of the major pathways targeted by this class of compounds.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of a bromine substituent on the isoquinoline ring is influenced by its position, which in turn affects the electronic properties of the C-Br bond. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl > F. For bromoisoquinolines, positions that are more electron-deficient tend to be more reactive in the oxidative addition step of the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a bromoisoquinoline and an organoboron compound.

General Reaction Scheme:

Comparative Reactivity Data:

| Bromine Position | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1-Bromo | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | ~85 | (extrapolated) |

| 3-Bromo | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | High | |

| 4-Bromo | Arylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 100 | 70-95 | |

| 5-Bromo | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 82 | |

| 6-Bromo | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 75-95 |

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile

-

Reaction Setup: To a dry round-bottom flask, add 6-bromoisoquinoline-1-carbonitrile (1.0 equiv.), the corresponding boronic acid or ester (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed mixture of an organic solvent (e.g., 1,4-Dioxane) and water (typically in a 4:1 to 10:1 ratio). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

-

Reaction Execution: Heat the sealed flask to 80-100 °C and stir vigorously for 2-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a bromoisoquinoline and a terminal alkyne.

General Reaction Scheme:

Comparative Reactivity Data:

| Bromine Position | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1-Bromo | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT-50 | High | (extrapolated) |

| 3-Bromo | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96 | |

| 4-Bromo | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | RT | ~80 | (analogous) |

| 6-Bromo | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA or DIPEA | THF or DMF | 50-80 | High |

Experimental Protocol: Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 6-bromoisoquinoline-1-carbonitrile (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).

-

Solvent and Reagents Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by an amine base (e.g., TEA or DIPEA, 2-3 equiv.). Then, add the terminal alkyne (1.1-1.5 equiv.) dropwise.

-

Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-80 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds by coupling a bromoisoquinoline with an amine.

General Reaction Scheme:

Comparative Reactivity Data:

| Bromine Position | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 3-Bromo | Various amines | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 90-110 | High | (analogous) |

| 4-Bromo | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | ~90 | (analogous) |

| 6-Bromo | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ / BINAP | Cs₂CO₃ | THF | RT-reflux | 80 |

Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(dba)₂), the ligand (e.g., BINAP), and the base (e.g., Cs₂CO₃) to an oven-dried reaction vessel.

-

Reagent Addition: Add the bromoisoquinoline and the amine to the vessel.

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., THF).

-

Reaction Execution: Seal the vessel and heat to the desired temperature (e.g., reflux).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction and perform an aqueous workup to remove inorganic salts. Extract the product with an organic solvent.

-

Purification: Dry, filter, and concentrate the organic layer. Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction allows for the formation of a carbon-carbon bond between a bromoisoquinoline and an alkene.

General Reaction Scheme:

Comparative Reactivity Data:

| Bromine Position | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 3-Bromo | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | 80 | High | |

| 5-Bromo | H₂C=CH(CF₂)₇CF₃ | Pd(OAc)₂ | NaOAc | DMF/THF | 120 | 78 (avg) |

Experimental Protocol: Heck Reaction of 3-Bromoquinoline

-

Reaction Setup: In a reaction vessel, combine 3-bromoquinoline (1.0 equiv.), the alkene (e.g., styrene, 1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 equiv.), a ligand if necessary (e.g., PPh₃), and a base (e.g., Et₃N, 1.5 equiv.).

-

Solvent Addition: Add a suitable solvent (e.g., acetonitrile or DMF).

-

Reaction Execution: Heat the mixture to 80-120 °C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Experimental Workflows and Catalytic Cycles

Visualizing the experimental workflow and the underlying catalytic cycles is essential for understanding and optimizing these powerful synthetic transformations.

General Experimental Workflow for Cross-Coupling Reactions

Navigating the Bio-Potential of 3,4-Dibromoisoquinoline Derivatives: A Technical Guide to Initial Biological Screening

For Immediate Release

This technical guide offers a comprehensive framework for the initial biological screening of 3,4-dibromoisoquinoline derivatives, a class of heterocyclic compounds with significant, yet largely unexplored, therapeutic potential. While direct research on the 3,4-dibromo substitution pattern is limited, this document extrapolates from methodologies applied to structurally related isoquinoline analogs to provide researchers, scientists, and drug development professionals with a robust starting point for investigation. By outlining key experimental protocols, data presentation strategies, and relevant biological pathways, this guide aims to accelerate the discovery and development of novel therapeutic agents based on the isoquinoline scaffold.

Introduction: The Isoquinoline Scaffold in Drug Discovery

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] The isoquinoline core is a key pharmacophore in compounds exhibiting anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[3][4][5] Halogenation of the isoquinoline ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Bromine substitution, in particular, can enhance biological activity. While various bromo-substituted isoquinolines have been investigated, the specific biological profile of this compound derivatives remains an area ripe for exploration. This guide proposes a strategic approach to the initial biological screening of this novel class of compounds.

Proposed Initial Biological Screening Cascade

Based on the activities of related isoquinoline derivatives, a logical initial screening cascade for this compound compounds should focus on three primary areas: cytotoxicity, antimicrobial activity, and enzyme inhibition.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. jptcp.com [jptcp.com]

- 4. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Discovery and Enduring Legacy of Halogenated Isoquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms onto the isoquinoline scaffold has been a pivotal strategy in the evolution of medicinal chemistry and materials science. This strategic functionalization profoundly influences the parent molecule's physicochemical properties, metabolic stability, and biological activity, paving the way for the development of novel therapeutics and advanced materials. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of halogenated isoquinolines, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways to support researchers in this dynamic field.

A Historical Overview: From Coal Tar to Targeted Synthesis

The journey of halogenated isoquinolines begins with the discovery of the parent molecule itself. In 1885, Hoogewerf and van Dorp first isolated isoquinoline from coal tar.[1] However, the deliberate synthesis and characterization of its halogenated derivatives came later, driven by the burgeoning field of organic synthesis and the quest for new bioactive compounds.

Early methods for producing halogenated isoquinolines were often extensions of classical isoquinoline syntheses, where halogenated precursors were used. Key among these foundational methods are:

-

The Pomeranz-Fritsch Reaction (1893): This acid-catalyzed cyclization of a benzalaminoacetal, formed from an aromatic aldehyde and a 2,2-dialkoxyethylamine, proved to be a versatile method for creating the isoquinoline core.[2][3] The use of halogenated benzaldehydes provided a direct route to isoquinolines with halogens on the benzene ring. Notably, the reaction conditions often need to be harsher (e.g., higher temperatures) for substrates bearing halogen substituents compared to those with electron-donating groups.[4]

-

The Bischler-Napieralski Reaction (1893): This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline, which can then be aromatized.[5][6][7] This method is particularly effective for substrates with electron-rich aromatic rings.[6]

-

The Pictet-Spengler Reaction (1911): A condensation reaction between a β-arylethylamine and a carbonyl compound under acidic conditions yields a tetrahydroisoquinoline.[8][9] This reaction is a cornerstone for the synthesis of many natural and synthetic alkaloids and has been adapted for the preparation of halogenated derivatives.[10]

Later, methods for the direct halogenation of the isoquinoline ring were developed, offering alternative and often more efficient synthetic routes. Electrophilic bromination of isoquinoline in strong acids like concentrated sulfuric acid, for instance, regioselectively yields 5-bromoisoquinoline.[11][12][13] This method has been refined to a convenient one-pot procedure for the synthesis of 5-bromo-8-nitroisoquinoline, a valuable synthetic intermediate.[12]

The mid-20th century and beyond saw a rapid expansion in synthetic methodologies, including the development of more sophisticated catalytic systems and a deeper understanding of reaction mechanisms. This has enabled the synthesis of a vast array of halogenated isoquinolines with precise control over regiochemistry, including fluoro- and iodo-substituted derivatives, which were historically more challenging to prepare.

Core Synthetic Methodologies: Experimental Protocols

The following sections provide detailed experimental protocols for key reactions used in the synthesis of halogenated isoquinolines.

Protocol 1: Pomeranz-Fritsch Synthesis of a Halogenated Isoquinoline

This protocol is a general guideline for the synthesis of a chloro-substituted isoquinoline using a Pomeranz-Fritsch approach.

Materials:

-

4-Chlorobenzaldehyde

-

2,2-Diethoxyethylamine

-

Polyphosphoric Acid (PPA)

-

Toluene

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and Dean-Stark trap

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Formation of the Benzalaminoacetal (Schiff Base):

-

To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 4-chlorobenzaldehyde (1.0 eq) and 2,2-diethoxyethylamine (1.1 eq) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude benzalaminoacetal.

-

-

Acid-Catalyzed Cyclization:

-

Carefully add the crude benzalaminoacetal to polyphosphoric acid (PPA) in a separate flask, maintaining the temperature below 60°C to control the initial exotherm.

-

Heat the reaction mixture to 100°C for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 6-chloroisoquinoline.

-

Protocol 2: Bischler-Napieralski Synthesis of a Dihydroisoquinoline Derivative

This protocol outlines a general procedure using phosphorus oxychloride (POCl₃).

Materials:

-

β-arylethylamide substrate

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous toluene or acetonitrile

-

Ice

-

Ammonium hydroxide or sodium bicarbonate solution

-

Dichloromethane (DCM) or ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup:

-

To an oven-dried round-bottom flask under an inert atmosphere, add the β-arylethylamide substrate (1.0 eq).

-

Add an anhydrous solvent such as toluene or acetonitrile.

-

-

Reaction:

-

Cool the solution in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.1–5.0 eq) dropwise to the stirred solution. The addition is exothermic.

-

After the addition is complete, heat the reaction mixture to reflux. Monitor the progress by TLC. Reaction times can vary from 1 to 24 hours.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and a base (e.g., ammonium hydroxide) to neutralize the excess acid.

-

Extract the aqueous layer three times with an organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude 3,4-dihydroisoquinoline derivative by column chromatography or recrystallization.[14]

-

Protocol 3: Direct Bromination for the Synthesis of 5-Bromoisoquinoline

This procedure is adapted from a high-yielding synthesis suitable for scale-up.[12][15]

Materials:

-

Isoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

N-Bromosuccinimide (NBS, recrystallized)

-

Dry ice-acetone bath

-

Crushed ice

-

Sodium hydroxide solution (50%)

-

Dichloromethane (DCM)

-

Mechanical stirrer

Procedure:

-

Preparation:

-

In a flask equipped with a mechanical stirrer and an addition funnel, slowly add isoquinoline (1.0 eq) to concentrated H₂SO₄ while maintaining the internal temperature below 30°C.

-

Cool the resulting solution to -25°C in a dry ice-acetone bath.

-

-

Bromination:

-

Add recrystallized N-bromosuccinimide (1.1 eq) in portions to the vigorously stirred solution, ensuring the internal temperature is maintained between -22°C and -26°C.

-

Stir the suspension for 2 hours at -22°C, and then for an additional 3 hours at -18°C.

-

-

Workup and Isolation:

-

Pour the resulting homogeneous reaction mixture onto 1.0 kg of crushed ice in a large flask placed in an ice-water bath.

-

Slowly add 50% NaOH solution to the stirred mixture, keeping the temperature below 25°C, until the pH is approximately 10.

-

Extract the aqueous layer with DCM (3 x volume of H₂SO₄ used).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude 5-bromoisoquinoline can be further purified by recrystallization or column chromatography.

-

Quantitative Data on Halogenated Isoquinolines

The introduction of halogens significantly impacts the biological activity of isoquinolines. The following tables summarize key quantitative data for selected halogenated isoquinolines as enzyme inhibitors.

Table 1: Inhibition of Monoamine Oxidase (MAO) by Isoquinoline Derivatives [16]

| Compound | Enantiomer | MAO-A Kᵢ (µM) | MAO-B Kᵢ (µM) |

| Salsolinol | R | 31 | > 1000 |

| Salsoline | R | 77 | > 1000 |

| Salsolidine | R | 6 | > 1000 |

| Carnegine | R | 2 | > 1000 |

| 1,2,3,4-Tetrahydroisoquinoline | - | - | 15 |

| 2-Methyl-THIQ | - | - | 1 |

| O-Methylcorypalline | - | - | 29 |

| 3,4-Dihydroisoquinoline (Cmpd 22) | - | - | 76 |

| 3,4-Dihydroisoquinoline (Cmpd 25) | - | - | 15 |

Table 2: Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines [17]

| Compound | Haspin IC₅₀ (nM) | CLK1 IC₅₀ (nM) | DYRK1A IC₅₀ (nM) | CDK9 IC₅₀ (nM) |

| 1b | 57 | > 1000 | 120 | 70 |

| 1c | 66 | > 1000 | 200 | 165 |

| 2c | 62 | > 1000 | 250 | > 1000 |

Biological Signaling Pathways

Halogenated isoquinolines have been identified as potent modulators of several critical signaling pathways, making them attractive candidates for drug development.

Monoamine Oxidase (MAO) Inhibition

Certain isoquinoline alkaloids, particularly tetrahydroisoquinolines, are known to be selective inhibitors of monoamine oxidases (MAO-A and MAO-B). These enzymes are crucial for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO can increase the levels of these neurotransmitters in the brain, a mechanism utilized in the treatment of depression and neurodegenerative diseases like Parkinson's. The data in Table 1 demonstrates the stereoselective and potent inhibition of MAO-A by R-enantiomers of several isoquinoline alkaloids.

c-Jun N-terminal Kinase (JNK) Pathway Inhibition

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. It is activated by stress stimuli such as inflammatory cytokines and plays a key role in apoptosis, inflammation, and cellular proliferation. Dysregulation of the JNK pathway is implicated in various diseases, including cancer, neurodegenerative disorders, and heart failure. A novel series of 4-phenylisoquinolones, some of which are halogenated, have been identified as highly selective and potent JNK inhibitors.[18] By blocking JNK activity, these compounds can prevent the downstream phosphorylation of transcription factors like c-Jun, thereby mitigating the pathological effects of pathway activation.

Conclusion

The field of halogenated isoquinolines has evolved significantly from its origins in the late 19th century. The classical synthetic routes, while still relevant, have been augmented by a host of modern, highly selective methodologies. The strategic incorporation of halogens has proven to be a powerful tool for modulating the biological activity of the isoquinoline core, leading to the discovery of potent inhibitors of key enzymes like MAO and JNK. This guide serves as a foundational resource for researchers, providing the historical context, practical synthetic protocols, and biological insights necessary to navigate and contribute to this exciting and impactful area of chemical science.

References

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Bischler-Napieralski Reaction [organic-chemistry.org]

- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 8. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. organicreactions.org [organicreactions.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 14. benchchem.com [benchchem.com]

- 15. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 16. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]